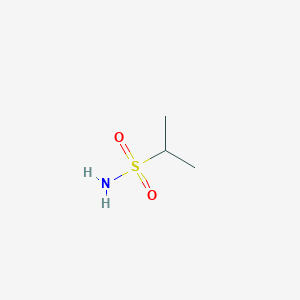

Propan-2-sulfonamid

Übersicht

Beschreibung

Isopropylsulphonamide (IPS) is an organosulfur compound that is widely used in scientific research and laboratory experiments. It is a colorless liquid with a characteristic odor and is miscible with water. IPS is a versatile compound that can be used as a reagent, catalyst, or solvent in a wide variety of chemical reactions and processes. Its unique properties make it an ideal choice for many laboratory experiments.

Wissenschaftliche Forschungsanwendungen

Bausteine für Schwefel(VI)-Verbindungen

Propan-2-sulfonamid, als eine Art Sulfonimidat, wird oft als Baustein verwendet, um Zugang zu alternativen Schwefel(VI)-Verbindungen zu erhalten . Diese Anwendung ist besonders prominent aufgrund der einzigartigen Struktur von Sulfonimdaten, die ein tetraedrisches Schwefelzentrum mit vier verschiedenen daran gebundenen Gruppen tragen .

Alkyl-Transferreagenzien

Sulfonimidate, einschließlich this compound, wurden als Alkyl-Transferreagenzien für Säuren, Alkohole und Phenole verwendet . Diese Anwendung spielt auf die Labilität von Sulfonimdaten unter sauren Bedingungen an .

Vorläufer für Polymere

Sulfonimidate wurden als Vorläufer für Polymere verwendet . Die Verwendung erhöhter Temperaturen kann zu einem Abbau von Sulfonimdaten führen, der als eine neuartige Methode zur Herstellung von Poly(oxothiazen)-Polymeren verwendet wurde .

Arzneimittelkandidaten

Sulfonimidate, einschließlich this compound, wurden bei der Synthese von Sulfoximin- und Sulfonimidamid-Arzneimittelkandidaten verwendet . Das stereogene Schwefelzentrum von Sulfonimdaten kann als brauchbare chirale Vorlagen dienen, die in asymmetrischen Synthesen eingesetzt werden können .

Aktivierende Gruppe in der organischen Synthese

Der Sulfonamid-Baustein, der this compound umfasst, kann in der organischen Synthese als aktivierende Gruppe dienen . Diese Anwendung nutzt die elektronenziehende Fähigkeit der Sulfonamidgruppe aus

Wirkmechanismus

Target of Action

Propane-2-sulfonamide, also known as Isopropylsulphonamide, is a type of sulfonamide . Sulfonamides are known to target enzymes such as anti-carbonic anhydrase and anti-dihydropteroate synthetase . These enzymes play crucial roles in various biological processes, including fluid balance, pH regulation, and folate synthesis .

Mode of Action

Sulfonamides, including Propane-2-sulfonamide, act as competitive inhibitors of p-aminobenzoic acid (PABA) in the folic acid metabolism cycle . They exhibit their antibacterial properties by inhibiting and replacing PABA in the enzyme dihydropteroate synthetase . This enzyme is essential for the production of folate, which is crucial for bacterial DNA growth and cell division .

Biochemical Pathways

The inhibition of dihydropteroate synthetase by sulfonamides disrupts the synthesis of dihydrofolate, tetrahydrofolate, and subsequently inhibits bacterial DNA growth and cell division . This disruption affects the folic acid metabolism pathway, leading to the bacteriostatic effect of sulfonamides .

Pharmacokinetics

Sulfonamides in general are known for their high resistance to biodegradation This property suggests that Propane-2-sulfonamide may have a long residence time in the body, affecting its Absorption, Distribution, Metabolism, and Excretion (ADME) properties

Result of Action

The primary result of Propane-2-sulfonamide’s action is the inhibition of bacterial growth, making it a bacteriostatic agent . By disrupting the folic acid metabolism pathway, it prevents bacterial DNA synthesis and cell division, thereby controlling the spread of bacterial infections .

Action Environment

Environmental factors can influence the action, efficacy, and stability of Propane-2-sulfonamide. For instance, the presence of other compounds in the environment can affect its solubility and bioavailability . Moreover, the pH of the solution can impact the electrostatic interactions between Propane-2-sulfonamide and its targets, thereby influencing its efficacy

Safety and Hazards

Biochemische Analyse

Biochemical Properties

Propane-2-sulfonamide plays a role in biochemical reactions, particularly through its interactions with enzymes and proteins . It is known that sulfonamides, a group to which Propane-2-sulfonamide belongs, exhibit a range of pharmacological activities, such as anti-carbonic anhydrase and anti-tetrahydropteroate synthetase, allowing them to play a role in treating a diverse range of disease states .

Cellular Effects

It is known that sulfonamides can have significant effects on bacterial cells, including mechanisms of antibiotic resistance, co-metabolic transformation, and partial or total mineralization of sulfonamides .

Molecular Mechanism

The molecular mechanism of action of Propane-2-sulfonamide involves forming a coordination bond between the negatively charged amino group and the zinc ion in the active site of carbonic anhydrase, a zinc-containing metalloenzyme . This interaction can lead to enzyme inhibition or activation and changes in gene expression .

Metabolic Pathways

Drug metabolic reactions are divided into two classes i.e., phase I and phase II metabolic reactions .

Transport and Distribution

It is known that sulfonamides can be transported and distributed in various ways in the aquatic environment .

Subcellular Localization

Predicting the subcellular locations of proteins is a critical topic in protein science .

Eigenschaften

IUPAC Name |

propane-2-sulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H9NO2S/c1-3(2)7(4,5)6/h3H,1-2H3,(H2,4,5,6) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SJMCLWCCNYAWRQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)S(=O)(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H9NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80393543 | |

| Record name | Propane-2-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80393543 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

123.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

81363-76-0 | |

| Record name | Propane-2-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80393543 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | propane-2-sulfonamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

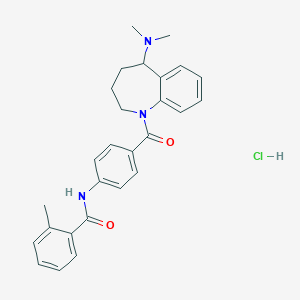

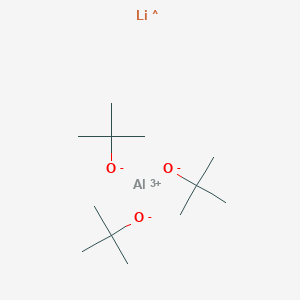

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

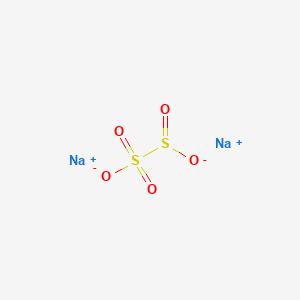

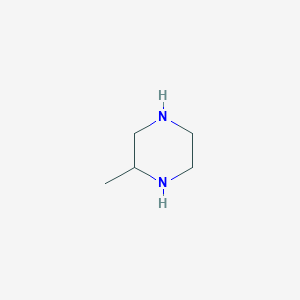

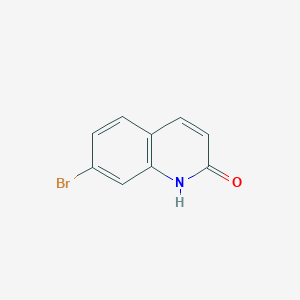

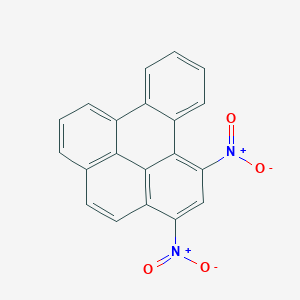

Feasible Synthetic Routes

Q1: What is the role of N,N-di-isopropylsulphonamide in the synthesis of substituted pyrimidines?

A1: The research by [] focuses on the synthesis and reactivity of pyrimidine-2-sulphonyl fluorides. These fluorides serve as valuable intermediates. While the paper doesn't delve deeply into the specific applications of each derivative, it demonstrates that N,N-di-isopropylsulphonamide can react with pyrimidine-2-sulphonyl fluorides under mild conditions. This reaction leads to the displacement of the fluorine atom and the formation of the corresponding N,N-di-isopropylsulphonamide derivative of the pyrimidine. This highlights the potential of using these sulfonyl fluorides to introduce various substituents at the 2-position of the pyrimidine ring, which could be further modified or utilized in subsequent reactions.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[5-Acetamido-3,4-diacetyloxy-6-[4-[[8-(carbamoyloxymethyl)-7-methoxy-12-methyl-10,13-dioxo-2,5-diazatetracyclo[7.4.0.02,7.04,6]trideca-1(9),11-dien-11-yl]amino]butanoylamino]oxan-2-yl]methyl acetate](/img/structure/B152710.png)

![7-bromopyrido[3,2-d]pyrimidin-4(3H)-one](/img/structure/B152717.png)

![2-Butyl-1,3-diazaspiro[4.4]non-1-en-4-one](/img/structure/B152719.png)

![7-chloro-2H-pyrimido[1,2-b]pyridazin-2-one](/img/structure/B152734.png)

![7-Chloro-2-phenyl-1H-pyrrolo[3,2-b]pyridine](/img/structure/B152740.png)